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Compound of Interest

Compound Name: Ret-IN-25

Cat. No.: B12383696

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and preliminary
biological evaluation of Ret-IN-25, a novel inhibitor of the RET (Rearranged during
Transfection) kinase. The information presented is collated from primary research and chemical
supplier data, offering a comprehensive resource for professionals in the field of drug discovery
and oncology.

Discovery of Ret-IN-25

Ret-IN-25, also identified as compound 6b, emerged from a targeted drug discovery program
aimed at identifying novel small molecule inhibitors of the RET kinase.[1][2][3][4][5] The
discovery process utilized an innovative ligand-based virtual screening protocol. This
computational approach identified the thieno[3,2-c]quinoline scaffold as a promising starting
point for developing new RET inhibitors.[1][2][3] A series of thieno[3,2-c]quinoline derivatives,
including Ret-IN-25, were synthesized and subsequently evaluated for their antiproliferative
effects on medullary thyroid cancer (MTC) cells, which are known to be dependent on RET
kinase activity.[1][2][3]

Synthesis Pathway

The synthesis of Ret-IN-25 is a multi-step process starting from commercially available
reagents. The detailed synthetic route is outlined below.
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Figure 1: Synthesis Pathway of Ret-IN-25.
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Quantitative Data

The antiproliferative activity of Ret-IN-25 and its analogs was assessed against the human
medullary thyroid carcinoma TT cell line, which harbors the RET C634R mutation. The half-
maximal inhibitory concentrations (IC50) were determined after 3 and 6 days of treatment.

Compound IC50 (pM) at 3 days IC50 (pM) at 6 days
6a 6.8+05 5204
Ret-IN-25 (6b) 3.6+0.3 3.0+0.2
6¢C 8.2+0.7 6.5+05
6d 55+04 41+0.3

Data sourced from La Monica G, et al. ACS Omega. 2023.[1][2][3]

Experimental Protocols
General Synthesis Procedure

All reagents and solvents were purchased from commercial suppliers and used without further
purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Column chromatography was performed on silica gel. 1H and 13C NMR spectra were recorded
on a Bruker Avance 300 spectrometer. Mass spectra were obtained on a Shimadzu LCMS-
2020 spectrometer.

Synthesis of ethyl 3-amino-8-nitrothieno[3,2-c]quinoline-2-carboxylate (amino intermediate): A
solution of the thieno[3,2-c]quinoline core (1.0 eq) and sodium azide (3.0 eq) in DMF was
stirred at 80 °C for 2 hours. After cooling, water was added, and the precipitate was collected
by filtration. The crude product was then dissolved in THF, and triphenylphosphine (1.5 eq) and
water were added. The mixture was stirred at room temperature overnight. The solvent was
removed under reduced pressure, and the residue was purified by column chromatography to
afford the 3-amino intermediate.

Synthesis of Ret-IN-25 (ethyl 3-[(4-methylbenzoyl)amino]-8-nitrothieno[3,2-c]quinoline-2-
carboxylate) (6b): To a solution of the 3-amino intermediate (1.0 eq) in pyridine, 4-
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methylbenzoyl chloride (1.2 eq) was added dropwise at O °C. The reaction mixture was stirred
at room temperature for 12 hours. The solvent was evaporated, and the residue was partitioned
between ethyl acetate and water. The organic layer was washed with brine, dried over sodium
sulfate, and concentrated. The crude product was purified by column chromatography to yield
Ret-IN-25.

Cell-Based Proliferation Assay (MTT Assay)

Cell Line: Human medullary thyroid carcinoma TT cells (harboring RET C634R mutation).
Protocol:

o TT cells were seeded in 96-well plates at a density of 5 x 10"3 cells per well and allowed to
adhere overnight.

e The cells were then treated with various concentrations of Ret-IN-25 (or other test
compounds) for 3 or 6 days.

 After the incubation period, 20 pyL of MTT solution (5 mg/mL in PBS) was added to each well,
and the plates were incubated for an additional 4 hours at 37 °C.

e The medium was then removed, and 100 pL of DMSO was added to each well to dissolve
the formazan crystals.

e The absorbance was measured at 570 nm using a microplate reader.

e The percentage of cell viability was calculated relative to untreated control cells, and the
IC50 values were determined using non-linear regression analysis.

Mechanism of Action: RET Kinase Signaling
Pathway

RET is a receptor tyrosine kinase that, upon activation by its ligands (GDNF family ligands) and
co-receptors (GFRa), initiates a cascade of downstream signaling pathways, including the

RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival,
and differentiation. In certain cancers, mutations or fusions of the RET gene lead to constitutive
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activation of the kinase, driving uncontrolled cell growth. Ret-IN-25 is designed to inhibit this
aberrant RET kinase activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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